Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Catalog No.
S12014682
CAS No.
M.F
C24H18N2O5S
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-di...

Product Name

Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

IUPAC Name

methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H18N2O5S/c1-12-13(2)32-24(25-12)26-19(14-8-10-15(11-9-14)23(29)30-3)18-20(27)16-6-4-5-7-17(16)31-21(18)22(26)28/h4-11,19H,1-3H3

InChI Key

UOKAGNFFCYJSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C

Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound notable for its intricate structure that combines multiple functional groups. It features a thiazole ring, a chromeno-pyrrol core, and a benzoate ester group. The compound has the molecular formula C25H26N2O5SC_{25}H_{26}N_{2}O_{5}S and a molecular weight of approximately 466.6 g/mol. Its unique structural characteristics suggest potential applications in various fields of medicinal chemistry and material science due to its biological activity and chemical properties .

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions may alter the oxidation state of certain atoms within the molecule.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chromeno-pyrrol rings.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are tailored to achieve desired transformations .

The biological activity of methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is of significant interest. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chromeno-pyrrol structure may enhance its biological efficacy by interacting with cellular components. Preliminary studies suggest that compounds with similar structures exhibit antibacterial and anti-inflammatory properties .

The synthesis of methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions:

  • Preparation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
  • Construction of the Chromeno-Pyrrol Core: This step often requires cyclization reactions under controlled conditions.
  • Esterification: The final step involves the formation of the benzoate group through esterification with methyl alcohol.

Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact .

Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate holds promise in various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may be explored as a lead compound in drug development.
  • Material Science: Its unique chemical properties may allow for applications in the development of advanced materials.

Research into its specific applications is ongoing .

Interaction studies are essential for understanding how methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations: Understanding how the compound exerts its effects at the molecular level.

Such studies help elucidate the pharmacological potential of this compound .

Several compounds share structural similarities with methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate:

Compound NameStructure FeaturesNotable Activities
4,5-DimethylthiazoleSimpler thiazole derivativeAntibacterial properties
Chromeno-Pyrrol DerivativesSimilar core structuresVaries based on substituents
Benzoate EstersSimilar ester groupsDiverse biological activities

Uniqueness

Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a thiazole ring and a chromeno-pyrrol core with a benzoate ester group. This distinctive structure may confer specific biological activities and chemical properties not found in simpler or structurally different compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Exact Mass

446.09364285 g/mol

Monoisotopic Mass

446.09364285 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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